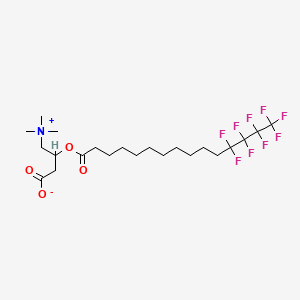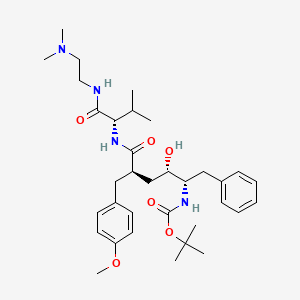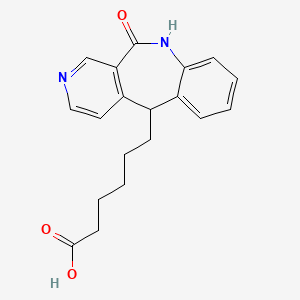
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as ketones. This compound is characterized by the presence of a butanone group, a hexahydro-1H-azepin-1-yl group, and a thienyl group, along with a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride typically involves the following steps:
Formation of the Butanone Group: The butanone group can be synthesized through the oxidation of butanol using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This group can be introduced through a nucleophilic substitution reaction involving a suitable azepine derivative.
Attachment of the Thienyl Group: The thienyl group can be attached via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The butanone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-Butanone, 4-(piperidin-1-yl)-1-(2-thienyl)-, hydrochloride: Similar structure with a piperidine ring instead of an azepine ring.
1-Butanone, 4-(morpholin-4-yl)-1-(2-thienyl)-, hydrochloride: Contains a morpholine ring instead of an azepine ring.
Uniqueness
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.
特性
CAS番号 |
143380-90-9 |
|---|---|
分子式 |
C14H22ClNOS |
分子量 |
287.8 g/mol |
IUPAC名 |
4-(azepan-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c16-13(14-8-6-12-17-14)7-5-11-15-9-3-1-2-4-10-15;/h6,8,12H,1-5,7,9-11H2;1H |
InChIキー |
MLLRAYIDTVKIMZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
